(5-Bromopyridin-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone
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Overview
Description
“(5-Bromopyridin-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone” is a chemical compound with the molecular formula C16H16BrN3O2 . It’s a solid substance with a molecular weight of 364.22 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring and a pyrimidine ring connected by a methanone group . The pyridine ring is substituted at the 5th position with a bromine atom .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 364.22 g/mol . The compound should be stored in a dry environment at 2-8°C .Scientific Research Applications
- Application : The synthesized compound has been evaluated for its inhibitory potential against yeast α-glucosidase. Notably, compounds 4i, 4f, 4h, 4c, and 4e demonstrated better inhibition than the reference compound acarbose .
- Application : The compound’s structure could be modified to enhance its antiviral activity. In vitro and in silico studies may reveal its potential against various viruses .
- Application : Thiourea derivatives, including this compound, have been investigated as carbonic anhydrase inhibitors. Their potential therapeutic applications extend to conditions like glaucoma and epilepsy .
- Application : Some thiourea compounds act as analgesics and anti-inflammatory agents. Further exploration of this compound’s pharmacological effects could yield valuable insights .
- Application : The compound’s structure could be optimized for antitumor effects. Investigating its impact on tumor cell lines may reveal its potential as an anticancer agent .
- Application : Pyrimidine thiourea analogs, including this compound, offer a basis for target-oriented synthesis. Their diverse biological activities make them attractive candidates for further exploration .
Antidiabetic Agents
Antiviral Research
Carbonic Anhydrase Inhibitors
Analgesic and Anti-Inflammatory Properties
Antitumor Activity
Drug Discovery and Pharmacophore Exploration
Safety and Hazards
The compound is classified under GHS07 for safety . It has hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, and avoiding contact with skin and eyes .
Mechanism of Action
Target of Action
The primary target of this compound is the enzyme α-glucosidase . This enzyme plays a crucial role in the digestion of carbohydrates and is a key player in the management of type II diabetes mellitus .
Mode of Action
The compound interacts with α-glucosidase, inhibiting its activity . This inhibition results in a decrease in the breakdown of carbohydrates into simple sugars, thus reducing the rise in blood glucose levels after a meal .
Biochemical Pathways
The compound affects the carbohydrate digestion pathway by inhibiting the action of α-glucosidase . This enzyme is responsible for breaking down complex carbohydrates into simple sugars. By inhibiting this enzyme, the compound slows down carbohydrate digestion, leading to a more gradual release of glucose into the bloodstream .
Result of Action
The inhibition of α-glucosidase by this compound leads to a slower digestion of carbohydrates and a more gradual increase in blood glucose levels . This can help manage blood glucose levels in individuals with type II diabetes mellitus .
properties
IUPAC Name |
(5-bromopyridin-3-yl)-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN4O2/c16-12-6-11(7-18-8-12)15(21)20-5-1-2-13(9-20)22-14-3-4-17-10-19-14/h3-4,6-8,10,13H,1-2,5,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKAPLFROAQYHIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CN=C2)Br)OC3=NC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromopyridin-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone |
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